REACTION_SMILES
|
[Al+3:20].[C:1]1(=[O:11])[O:2][C:3](=[O:10])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[Cl-:19].[Cl-:21].[Cl-:22].[ClH:23].[F:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[C:1]([c:9]1[c:4]([C:3]([OH:2])=[O:10])[cH:5][cH:6][cH:7][cH:8]1)(=[O:11])[c:16]1[cH:15][cH:14][c:13]([F:12])[cH:18][cH:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1OC(=O)c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccccc1C(=O)c1ccc(F)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |